D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

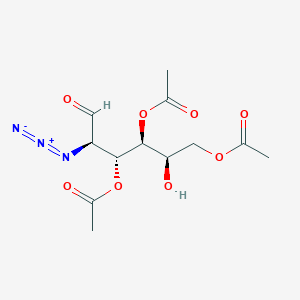

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the presence of an azido group at the second carbon and acetyl groups at the third, fourth, and sixth carbons. It is primarily used in synthetic organic chemistry and biochemical research due to its unique reactivity and structural properties .

Méthodes De Préparation

The synthesis of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate typically involves the reaction of 3,4,6-tri-O-acetyl-D-galactal with sodium azide and ceric ammonium nitrate in acetonitrile. This reaction produces 2-azido-1-nitrate addition products, which can be further processed to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Analyse Des Réactions Chimiques

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The acetyl groups can be oxidized under strong oxidative conditions.

Common reagents used in these reactions include sodium azide, ceric ammonium nitrate, and hydrogen gas. Major products formed from these reactions include 2-amino-2-deoxy derivatives and various substituted galactose compounds .

Applications De Recherche Scientifique

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is extensively used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

Biology: In the study of glycoproteins and glycolipids, as it can be incorporated into these biomolecules.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate involves its incorporation into glycosylation pathways. The azido group can be reduced to an amine, allowing the compound to participate in the formation of glycosidic bonds. This makes it a valuable tool in the synthesis of glycoproteins and other glycoconjugates .

Comparaison Avec Des Composés Similaires

Similar compounds include:

2-Azido-2-deoxy-D-galactose tetraacetate: Similar in structure but with an additional acetyl group.

2-Deoxy-D-galactose: Lacks the azido group and is used in different biochemical pathways

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties, making it particularly useful in synthetic and biochemical applications.

Activité Biologique

D-Galactose, 2-azido-2-deoxy-, 3,4,6-triacetate (commonly referred to as Ac-2AzGal) is a modified sugar that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique biological properties. This compound serves as a valuable tool for studying glycosylation processes and has potential applications in therapeutic development.

Chemical Structure and Properties

D-Galactose is a naturally occurring sugar that plays a critical role in various biological processes. The azido modification at the 2-position and the triacetate groups at the 3, 4, and 6 positions enhance its reactivity and solubility, making it suitable for bioorthogonal reactions. The chemical structure can be represented as follows:

Biological Activity

1. Protein Labeling and Glycosylation Studies

Ac-2AzGal is primarily used to label glycoproteins in mammalian cells. The azide group allows for bioorthogonal reactions, enabling researchers to tag proteins selectively without interfering with native cellular functions. Studies have shown that Ac-2AzGal can be incorporated into glycoproteins, facilitating the analysis of glycosylation patterns in various biological contexts .

2. Toxicity and Cellular Effects

Research indicates that high concentrations of Ac-2AzGal can exhibit cytotoxic effects in mammalian cells. For instance, treatment with concentrations around 200 μM resulted in significant cell death after prolonged exposure. This toxicity appears to be an inherent property of the compound rather than a consequence of its protein labeling capabilities .

3. Metabolic Pathways

Ac-2AzGal influences metabolic pathways by acting as a substrate for glycosylation enzymes. Its incorporation into glycoconjugates can alter cellular signaling pathways, including those involved in apoptosis and immune responses. The compound has been linked to various cellular processes such as autophagy, cell cycle regulation, and inflammation .

Case Studies

Case Study 1: Glycoprotein Labeling

In a study conducted by the Bertozzi lab, H1299 cells were treated with Ac-2AzGal to investigate its incorporation into cell-surface glycoproteins. The results showed robust labeling of proteins, confirmed through flow cytometry analysis after a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with DBCO-biotin . This study highlights the utility of Ac-2AzGal in studying glycoprotein dynamics.

Case Study 2: Toxicity Assessment

A toxicity assessment was performed using various concentrations of Ac-2AzGal on NIH3T3 cells. Results indicated that while lower concentrations enhanced metabolic activity, higher concentrations led to a dramatic loss of cell viability due to cellular stress mechanisms triggered by the compound .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Bertozzi et al., 2017 | Ac-2AzGal labels glycoproteins effectively in mammalian cells | Useful for studying glycosylation patterns |

| Yarema et al., 2020 | High concentrations induce cytotoxicity | Important for dosage considerations in experiments |

| Recent Proteomics Analysis | Identified numerous O-GlcNAcylated proteins labeled by Ac-2AzGal | Suggests potential roles in signaling pathways |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-azido-2-hydroxy-6-oxohexyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c1-6(17)21-5-10(20)12(23-8(3)19)11(22-7(2)18)9(4-16)14-15-13/h4,9-12,20H,5H2,1-3H3/t9-,10+,11+,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAIZTKHSHZLIC-QCNOEVLYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.